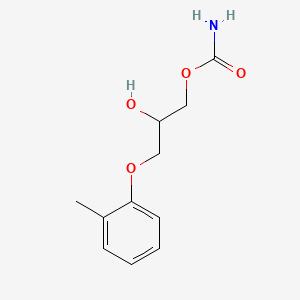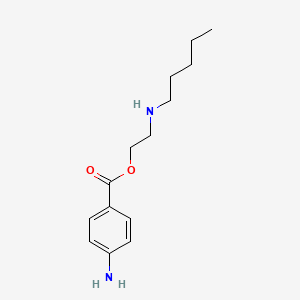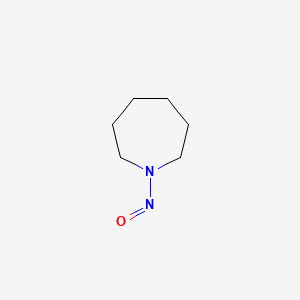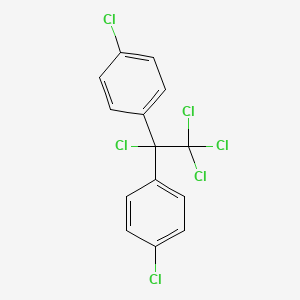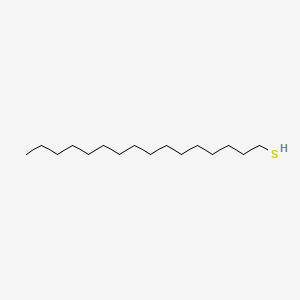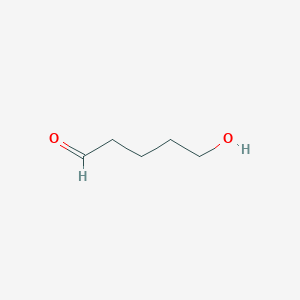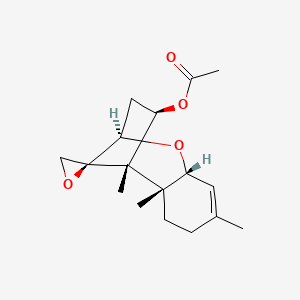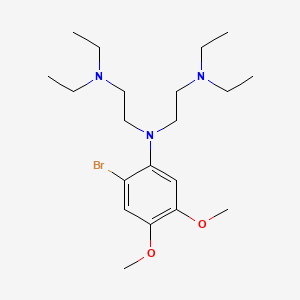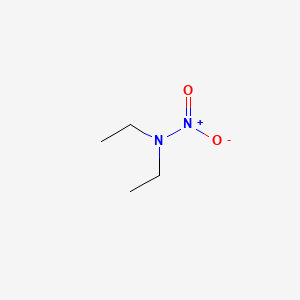![molecular formula C11H7BrN2 B1214671 7-bromo-9H-pyrido[3,4-b]indole CAS No. 88704-40-9](/img/structure/B1214671.png)
7-bromo-9H-pyrido[3,4-b]indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole, involves several steps starting from indole aldehydes and involves phenylation, elongation of substituents, and the construction of the pyridine nucleus. A selective synthetic approach towards indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia has been presented .Molecular Structure Analysis
Structural analysis of related pyrido[3,4-b]indole compounds, such as in the case of BET bromodomain inhibitors, has been performed using techniques like cocrystal structure determination, providing insights into molecular interactions and binding affinities. The molecular formula of 7-bromo-9H-pyrido[3,4-b]indole is C11H7BrN2 .Chemical Reactions Analysis
Compounds within the pyrido[3,4-b]indole family have been involved in a variety of chemical reactions. For instance, the compound N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide shows different decompositions in aqueous solutions, depending on the pH and the presence of certain substituents.Physical And Chemical Properties Analysis
The physical properties of pyrido[3,4-b]indole derivatives can be characterized by spectroscopic techniques and studies on fluorescence emissions. The julolidine-structured pyrido[3,4-b]indole dye ET-1 showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, including 7-bromo-9H-pyrido[3,4-b]indole, have shown potential in the treatment of cancer cells . They exhibit various biologically vital properties and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This broad application makes them a significant area of study in the field of medicine .
Synthesis of Other Compounds
7-bromo-9H-pyrido[3,4-b]indole can be used in the synthesis of other compounds . This makes it a valuable tool in chemical research and development .
Antiviral Activity
Indole derivatives, including Eudistomin O, have shown antiviral activity . This suggests potential applications in the development of antiviral drugs .
Neuroprotection
Indole derivatives have shown neuroprotective effects . This suggests potential applications in the treatment of neurological disorders .
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests potential applications in the development of drugs for the treatment of HIV .
Antimalarial Activity
Indole derivatives have shown antimalarial activity . This suggests potential applications in the development of antimalarial drugs .
Propiedades
IUPAC Name |
7-bromo-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQCUUHBSIRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237268 | |
| Record name | Eudistomin O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-9H-pyrido[3,4-b]indole | |
CAS RN |
88704-40-9 | |
| Record name | Eudistomin O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088704409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eudistomin O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1214588.png)

